molecular formula C25H19N5O B4210886 7,10-dimethyl-6-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-6H-indolo[2,3-b]quinoxaline CAS No. 5522-90-7

7,10-dimethyl-6-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-6H-indolo[2,3-b]quinoxaline

Cat. No.: B4210886
CAS No.: 5522-90-7
M. Wt: 405.5 g/mol
InChI Key: RNEUCFHQOJOWCX-UHFFFAOYSA-N
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Description

7,10-Dimethyl-6-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound featuring a fused indoloquinoxaline core substituted with methyl groups at positions 7 and 10 and a 5-phenyl-1,3,4-oxadiazolylmethyl moiety at position 4. The indolo[2,3-b]quinoxaline scaffold is structurally analogous to ellipticine, a natural alkaloid with known antitumor properties, and has been extensively explored for its bioactivity and optoelectronic applications .

Synthesis: The compound can be synthesized via Pd-catalyzed Suzuki coupling and subsequent annulation reactions, as demonstrated for related indoloquinoxalines . The 1,3,4-oxadiazole ring is typically constructed through cyclization of hydrazides or via Huisgen cycloaddition, contributing to the compound’s stability and electronic properties .

Properties

IUPAC Name

2-[(7,10-dimethylindolo[3,2-b]quinoxalin-6-yl)methyl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N5O/c1-15-12-13-16(2)23-21(15)22-24(27-19-11-7-6-10-18(19)26-22)30(23)14-20-28-29-25(31-20)17-8-4-3-5-9-17/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEUCFHQOJOWCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)N(C3=NC4=CC=CC=C4N=C23)CC5=NN=C(O5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40970551
Record name 7,10-Dimethyl-6-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-6H-indolo[2,3-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40970551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5522-90-7
Record name 7,10-Dimethyl-6-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-6H-indolo[2,3-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40970551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

7,10-Dimethyl-6-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-6H-indolo[2,3-b]quinoxaline is a complex organic compound belonging to the indoloquinoxaline class. This compound has attracted considerable attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. Its unique structural features include a fused quinoxaline and indole core along with a phenyl-substituted oxadiazole moiety.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions. A common synthetic route includes:

  • Starting Materials : The synthesis begins with indole derivatives and oxadiazole precursors.
  • Reaction Conditions : Controlled conditions such as temperature, solvent choice (often ethanol or acetic acid), and reaction time are crucial for optimizing yield and purity.
  • Characterization Techniques : The final product is characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its molecular structure.

The molecular formula is C18H18N4OC_{18}H_{18}N_{4}O with a molecular weight of approximately 318.38 g/mol.

Biological Activity

Research indicates that compounds within the indoloquinoxaline class exhibit significant biological activity against various cancer cell lines. The mechanisms of action for these compounds often involve interactions with biological targets such as enzymes or receptors involved in cancer cell proliferation.

Anticancer Activity

Preliminary studies suggest that this compound may possess notable anticancer properties:

  • Cytotoxicity Studies : Similar indoloquinoxaline derivatives have shown promising cytotoxic effects against several cancer cell lines.
  • Mechanism of Action : The compound may inhibit key enzymes involved in tumor growth or induce apoptosis in cancer cells.

Other Biological Activities

In addition to anticancer properties, compounds containing the oxadiazole moiety are known for a variety of biological activities:

  • Antiviral Activity : Some derivatives have demonstrated antiviral properties by inhibiting viral replication.
  • DNA Binding Affinity : Studies have shown that related compounds exhibit strong binding affinity to DNA, which can enhance their therapeutic efficacy against cancer cells.
  • Antimicrobial Properties : Research has indicated potential antimicrobial activity against various pathogens.

Data Table: Summary of Biological Activities

Activity Type Description Reference
AnticancerSignificant cytotoxicity against cancer cell lines
AntiviralInhibition of viral replication
DNA BindingStrong binding affinity to DNA
AntimicrobialActivity against various pathogens

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Study on Indoloquinoxalines : A study reported that specific indoloquinoxaline derivatives exhibited IC50 values in the micromolar range against different cancer cell lines, indicating their potential as anticancer agents.
  • Oxadiazole Derivatives : Research on 1,2,4-oxadiazoles revealed their roles as inhibitors of various enzymes and their effectiveness against Mycobacterium tuberculosis strains.

Scientific Research Applications

Research indicates that compounds within the indoloquinoxaline class exhibit significant biological activity against various cancer cell lines. The mechanisms of action for these compounds primarily involve interaction with biological targets such as enzymes or receptors involved in cancer cell proliferation.

Anticancer Research

  • Mechanism of Action : The compound is believed to inhibit specific pathways critical for cancer cell growth and survival.
  • Case Studies : Various studies have shown that similar indoloquinoxaline derivatives exhibit promising anticancer properties:
    • In vitro Studies : Demonstrated cytotoxic effects against breast cancer and leukemia cell lines.
    • In vivo Studies : Indicated potential in reducing tumor size in animal models.

Potential Therapeutic Applications

The unique structural features of 7,10-dimethyl-6-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-6H-indolo[2,3-b]quinoxaline suggest several therapeutic applications:

  • Anticancer Agents : Due to its significant activity against various cancer types.
  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Neuroprotective Effects : Emerging research indicates possible benefits in neurodegenerative disease models.

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelObserved EffectReference
AnticancerBreast Cancer (MCF7)IC50 = X µM (cytotoxicity)
AnticancerLeukemia (K562)Significant apoptosis induction
AntimicrobialE. coliInhibition zone = Y mm
NeuroprotectiveMouse ModelReduced neuroinflammation

Comparison with Similar Compounds

Key Features :

  • Planar aromatic core : Facilitates DNA intercalation and π-π stacking interactions, critical for anticancer activity .
  • 5-Phenyl-1,3,4-oxadiazolylmethyl substituent: Introduces electron-withdrawing character, influencing redox potentials and bioactivity .

Comparison with Similar Compounds

Antiviral Activity

Indoloquinoxalines with aminoalkyl or aryl substituents at position 6 exhibit varying antiviral profiles:

Compound Substituent at Position 6 Antiviral Activity (IC₅₀) DNA Binding (lgK_a) Reference
Compound 4 2-Aminoethyl High (HIV-1, CMV) 5.57–5.89
Compound 5 Annulated benzene ring Reduced activity 6.23–6.87
Target Compound 5-Phenyl-1,3,4-oxadiazolylmethyl Not reported Predicted ≥6.0

The reduced activity of Compound 5 (benzene-annulated) compared to Compound 4 suggests bulky substituents may hinder viral replication machinery. The target compound’s oxadiazole-phenyl group, while bulky, may retain activity due to its electron-deficient nature, which could enhance DNA binding .

Antitumor Activity

Cytotoxicity against cancer cell lines varies with substituent chemistry:

Compound Substituent at Position 6 Cell Line (IC₅₀, μM) Mechanism Reference
B-220 2-Dimethylaminoethyl Leukemia (2.0–9.0) Topoisomerase II inhibition
Kanugula’s Compound 6 Triazolylmethyl (3-CF₃/Cl substituent) Cervical, Prostate (≤10) DNA intercalation
IDQ-10 Dimethylaminoethyl HL-60 Leukemia (≤5) DNA binding
Target Compound Oxadiazolylmethyl Pending evaluation Predicted intercalation

The oxadiazole group’s electron-withdrawing nature may enhance DNA binding affinity compared to electron-donating groups (e.g., methoxy in 6-(4-methoxyphenyl)-6H-indoloquinoxaline) . Structural analogs with triazolylmethyl groups show potent cytotoxicity, suggesting the target compound’s oxadiazole-phenyl substituent could similarly improve activity .

DNA Interaction and Intercalation

Compound Substituent at Position 6 DNA Binding Mode lgK_a (Binding Constant) Reference
Ellipticine Non-specific intercalation 5.8–6.2
Compound 4 2-Aminoethyl AT-specific 5.57–5.89
Target Compound Oxadiazolylmethyl Predicted intercalation Estimated 6.0–6.5

The planar indoloquinoxaline core enables intercalation, while substituents influence binding specificity.

Electronic and Material Properties

Compound Substituent at Position 6 HOMO (eV) LUMO (eV) Band Gap (eV) Application Reference
6-(4-Methoxyphenyl) 4-Methoxyphenyl -5.2 -3.1 2.1 OLEDs
Target Compound Oxadiazolylmethyl Predicted -5.5 Predicted -3.4 2.1 Potential OLED use

The oxadiazole group’s electron-deficient nature lowers HOMO levels, enhancing electron-transport properties in OLEDs. The target compound’s band gap (~2.1 eV) aligns with efficient light emission, comparable to methoxy-substituted analogs .

Q & A

Q. Critical Factors :

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require rigorous drying to avoid hydrolysis .
  • Catalysts : Lewis acids (e.g., ZnCl₂) accelerate alkylation, while excess reagents risk byproducts like N-oxides .

How is the molecular structure of this compound validated, and what analytical discrepancies might arise?

Basic Research Question
Structural validation employs:

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at C7/C10, oxadiazole linkage) .
  • IR Spectroscopy : Peaks at ~1600 cm⁻¹ (C=N stretch) and ~1250 cm⁻¹ (C-O-C in oxadiazole) verify functional groups .
  • Mass Spectrometry : High-resolution MS distinguishes molecular ion peaks from fragmentation artifacts .

Q. Discrepancies :

  • Tautomerism : The indoloquinoxaline core may exhibit keto-enol tautomerism, altering NMR signals .
  • Crystallography : X-ray diffraction resolves ambiguous NOE correlations in crowded aromatic regions .

What advanced strategies optimize synthesis yield under varying catalytic conditions?

Advanced Research Question
Yield optimization requires:

  • Catalyst Screening : Transition metals (e.g., Pd/C for coupling) vs. organocatalysts (e.g., DMAP for acylations) .
  • Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 24 hrs) and improves regioselectivity .
  • DoE (Design of Experiments) : Systematic variation of temperature, solvent, and stoichiometry identifies optimal conditions. For example, a 1:1.2 molar ratio of indoloquinoxaline to oxadiazole precursor maximizes alkylation efficiency .

Validation : Monitor intermediates via TLC and HPLC (C18 column, acetonitrile/water gradient) to quantify byproducts .

How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxicity) be resolved?

Advanced Research Question
Contradictions arise from:

  • Assay Variability : Use standardized protocols (e.g., CLSI guidelines for MIC assays) and replicate experiments (n ≥ 3) .
  • Purity Checks : Impurities (e.g., unreacted starting materials) may skew results. Validate purity via elemental analysis and HPLC (>95%) .
  • Mechanistic Studies :
    • Enzyme Inhibition Assays : Test specificity against target enzymes (e.g., DNA gyrase for antimicrobial activity) .
    • Cytotoxicity Profiling : Compare IC₅₀ values in cancer vs. normal cell lines (e.g., MTT assay) to assess selectivity .

What computational methods predict the compound’s interaction with biological targets?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., EGFR kinase). Parameterize force fields for oxadiazole’s electron-deficient ring .
  • MD Simulations : GROMACS or AMBER simulate ligand-protein stability (20–100 ns trajectories) to validate docking poses .
  • QSAR Models : Correlate substituent electronegativity (e.g., oxadiazole’s N-atoms) with bioactivity using Gaussian-based descriptors .

How does the compound’s stability under physiological conditions impact experimental design?

Advanced Research Question

  • pH Stability : Perform kinetic studies in buffers (pH 4–9) to identify degradation pathways (e.g., hydrolysis of the oxadiazole ring at pH < 3) .
  • Light Sensitivity : UV-vis spectroscopy monitors photodegradation; store solutions in amber vials .
  • Metabolite Identification : Incubate with liver microsomes (e.g., human S9 fraction) and analyze via LC-MS/MS for oxidative metabolites .

What methodologies elucidate the compound’s electrochemical properties for material science applications?

Advanced Research Question

  • Cyclic Voltammetry : Measure redox potentials (e.g., quinoxaline’s π-conjugation) in non-aqueous electrolytes (0.1 M TBAPF₆ in acetonitrile) .
  • DFT Calculations : Gaussian09 computes HOMO-LUMO gaps to predict charge transport in organic semiconductors .
  • Spectroelectrochemistry : Correlate UV-vis spectral shifts with oxidation states during potentiostatic control .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,10-dimethyl-6-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-6H-indolo[2,3-b]quinoxaline
Reactant of Route 2
7,10-dimethyl-6-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-6H-indolo[2,3-b]quinoxaline

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